

An In-Depth Technical Guide to 4,8-Dioxaundecane-1,11-diol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,8-Dioxaundecane-1,11-diol**

Cat. No.: **B1593779**

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Abstract

This technical guide provides a comprehensive overview of **4,8-Dioxaundecane-1,11-diol**, a bifunctional chemical compound of significant interest to researchers in medicinal chemistry, materials science, and drug development. We will delve into its core chemical identifiers, physicochemical properties, and principal applications. With a focus on scientific integrity, this document synthesizes technical data with practical insights, including a detailed experimental protocol for its application as a chemical linker. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their work.

Introduction: Understanding the Molecular Architecture

4,8-Dioxaundecane-1,11-diol is a linear, symmetrical molecule characterized by an eleven-atom backbone. This backbone is composed of nine carbon atoms and two oxygen atoms, the latter creating ether linkages at positions 4 and 8. The molecule is terminated at both ends (positions 1 and 11) by primary alcohol functional groups (-OH). This unique structure—a flexible hydrophilic chain capped with reactive hydroxyl groups—makes it an exceptionally useful building block in chemical synthesis.

Its structural similarity to segments of polyethylene glycol (PEG) imparts favorable properties such as increased water solubility and reduced immunogenicity to molecules it is incorporated into. The terminal hydroxyl groups serve as versatile handles for chemical modification, allowing the diol to be integrated into larger molecular constructs. One of its most prominent

roles is as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of pathogenic proteins.[\[1\]](#)

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in chemical research. The following table summarizes the key identifiers and properties for **4,8-Dioxaundecane-1,11-diol**, compiled from authoritative chemical databases.

Identifier	Value	Source
CAS Number	4161-32-4	[1] [2]
IUPAC Name	3-[3-(3-hydroxypropoxy)propoxy]propa n-1-ol	[3]
Common Synonyms	3,3'-[1,3- Propanediylbis(oxy)]bis(1- propanol)	[2]
Molecular Formula	C ₉ H ₂₀ O ₄	[1] [2] [3]
Molecular Weight	192.26 g/mol	[1]
Monoisotopic Mass	192.13615 Da	[3]
Canonical SMILES	C(CO)COCCCCCO	[3]
InChI Key	SZXVPIADNSVGTK- UHFFFAOYSA-N	[3]

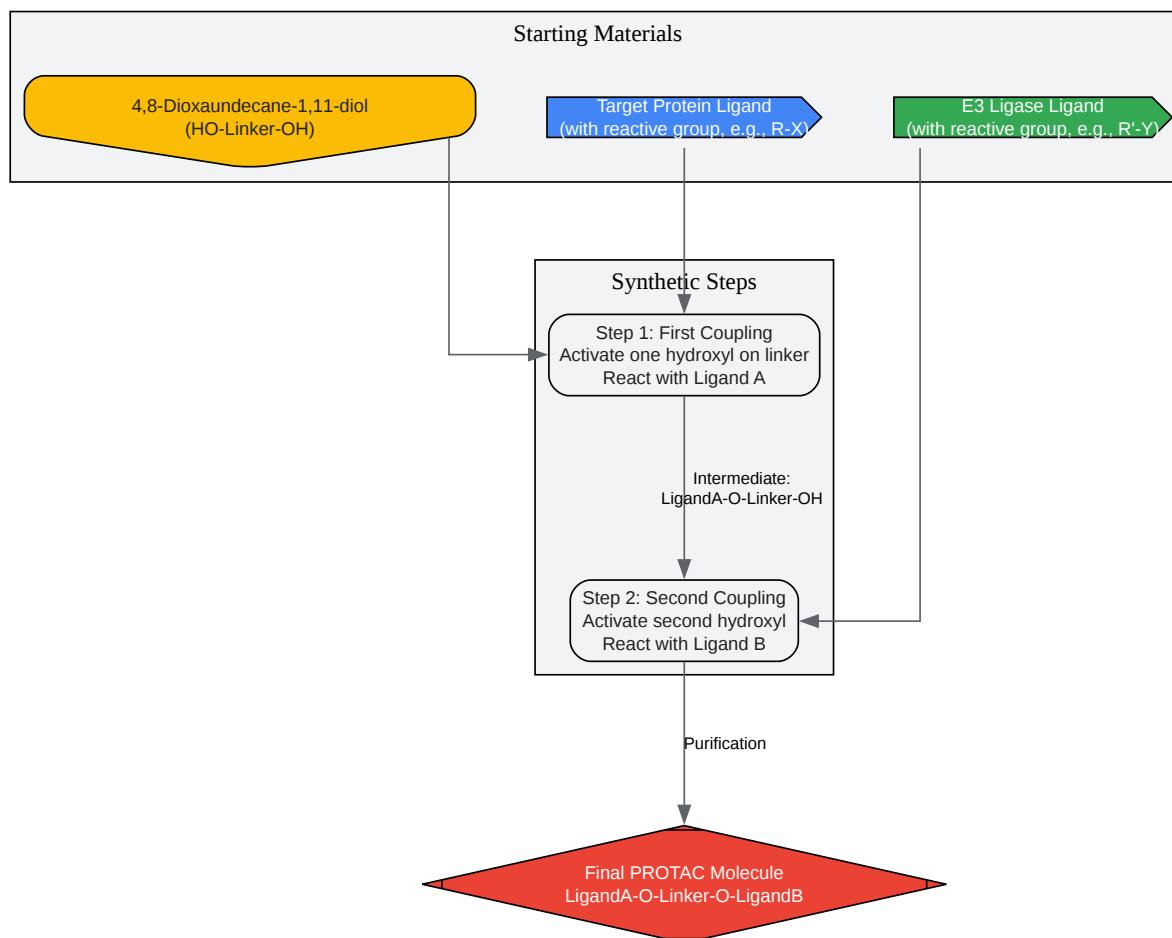
Core Application: A Bifunctional Linker in PROTAC Synthesis

The primary utility of **4,8-Dioxaundecane-1,11-diol** in advanced drug development is its role as a hydrophilic, flexible linker. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[\[1\]](#) The linker's length, flexibility, and chemical nature are

critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

The ether linkages in **4,8-Dioxaundecane-1,11-diol** provide rotational freedom, allowing the two ends of the PROTAC to adopt an optimal orientation. The hydrophilic nature of the linker can improve the overall solubility and cell permeability of the final PROTAC conjugate.

The diagram below illustrates the general workflow for synthesizing a PROTAC using a diol linker.

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Caption: Synthetic workflow for PROTAC construction.

Experimental Protocol: Synthesis of a Symmetrical Bis-Mesylate Linker for Further Conjugation

This protocol details a foundational step: the activation of the terminal hydroxyl groups of **4,8-Dioxaundecane-1,11-diol** by converting them into mesylates. Mesylates are excellent leaving groups, rendering the linker ready for nucleophilic substitution by amine or thiol groups commonly found on protein ligands.

Objective: To synthesize 4,8-Dioxaundecane-1,11-diyI dimethanesulfonate.

Materials:

- **4,8-Dioxaundecane-1,11-diol** (1.0 eq)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) (2.5 eq)
- Methanesulfonyl chloride (MsCl) (2.2 eq)
- Argon or Nitrogen gas supply
- Magnetic stirrer and stir bar
- Round-bottom flask and standard glassware
- Ice bath
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Silica gel for column chromatography

Methodology:

- Reaction Setup (Self-Validating System):
 - Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of inert gas (Argon or Nitrogen). This step is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.
 - To a 100 mL round-bottom flask, add **4,8-Dioxaundecane-1,11-diol** (e.g., 1.92 g, 10 mmol, 1.0 eq) and a magnetic stir bar.
 - Dissolve the diol in anhydrous DCM (40 mL).
 - Cool the flask to 0°C using an ice bath. This is a crucial control step to manage the exothermicity of the reaction and prevent side reactions.
- Reagent Addition:
 - Add triethylamine (e.g., 3.5 mL, 25 mmol, 2.5 eq) to the stirred solution. TEA acts as a base to neutralize the HCl generated during the reaction.
 - Slowly add methanesulfonyl chloride (e.g., 1.7 mL, 22 mmol, 2.2 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above 5°C.
 - A white precipitate (triethylammonium chloride) will form upon addition.
- Reaction Monitoring (Trustworthiness):
 - Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.
 - Stir for an additional 2-4 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion. This provides a verifiable checkpoint for reaction success before proceeding to workup.

- Workup and Purification:
 - Quench the reaction by slowly adding 20 mL of cold water.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO_3 solution, 20 mL of water, and 20 mL of brine. These washing steps remove excess acid, unreacted reagents, and water-soluble byproducts.
 - Dry the separated organic layer over anhydrous MgSO_4 .
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure bis-mesylate product.
- Characterization (Authoritative Grounding):
 - Confirm the structure and purity of the final product using ^1H NMR, ^{13}C NMR, and mass spectrometry. The resulting data should be compared against expected values or literature precedents to authoritatively validate the compound's identity.

Safety and Handling

- **4,8-Dioxaundecane-1,11-diol:** Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is generally considered to have low toxicity, but direct contact should be avoided.
- Reagents: Methanesulfonyl chloride is corrosive and a lachrymator. Triethylamine is flammable and has a strong, unpleasant odor. Both must be handled in a well-ventilated fume hood.

Conclusion

4,8-Dioxaundecane-1,11-diol is a valuable and versatile chemical tool, particularly as a bifunctional linker in the synthesis of complex molecules like PROTACs. Its defined length, flexibility, and hydrophilicity provide medicinal chemists with a reliable component for rationally designing molecules with optimized pharmacological properties. The experimental protocol

provided herein offers a trusted, foundational method for activating this linker, enabling its seamless integration into broader synthetic campaigns. Understanding the principles behind its application and handling is key to leveraging its full potential in modern research and drug development.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4,8-Dioxaundecane-1,11-diol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593779#4-8-dioxaundecane-1-11-diol-cas-number-and-identifiers]

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